molecular formula C19H37N5O5 B1682929 TAPI-2

TAPI-2

Cat. No.: B1682929
M. Wt: 415.5 g/mol
InChI Key: LMIQCBIEAHJAMZ-RMTCENKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

TAPI-2, also known as TNF Protease Inhibitor 2, is a broad-spectrum inhibitor that primarily targets matrix metalloproteases (MMPs), tumor necrosis factor α-converting enzyme (TACE), and a disintegrin and metalloproteinase (ADAM) . These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities. It blocks the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . It also acts as a weak inhibitor of angiotensin-converting enzyme .

Biochemical Pathways

This compound affects several biochemical pathways through its inhibition of MMPs, TACE, and ADAM. For instance, it blocks the shedding of cell surface proteins such as TGF-α and β-amyloid precursor protein induced by phorbol-12-myristate-13-acetate (PMA) . This action can impact pathways related to cell signaling and communication.

Result of Action

The inhibition of MMPs, TACE, and ADAM by this compound results in the modulation of various cellular processes. For example, it can prevent the entry of infectious SARS-CoV . It also inhibits the release of TNF-α , a cytokine involved in systemic inflammation.

Biochemical Analysis

Biochemical Properties

TAPI-2 plays a crucial role in biochemical reactions by inhibiting the activity of MMPs and ADAMs, including tumor necrosis factor α-converting enzyme (TACE) and ADAM17 . These enzymes are involved in the proteolytic processing of various cell surface proteins, such as transforming growth factor α (TGF-α) and β-amyloid precursor protein . By inhibiting these enzymes, this compound can prevent the shedding of these proteins from the cell surface, thereby modulating various cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . Additionally, this compound can prevent the cleavage of amphiregulin (AREG) in breast cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMPs and ADAMs.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of MMPs and ADAMs, thereby inhibiting their proteolytic activity . This inhibition prevents the cleavage of various cell surface proteins, leading to altered cell signaling and gene expression. For example, this compound has been shown to decrease the protein levels of Notch intracellular domain (NICD) and its downstream target HES-1 in colorectal cancer cells . This inhibition of Notch signaling contributes to the anti-cancer effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C under desiccating conditions . Its activity may decrease over time, particularly when exposed to light and moisture. Long-term studies have shown that this compound can maintain its inhibitory effects on MMPs and ADAMs for several weeks when stored properly . In vitro and in vivo studies have also demonstrated that this compound can have sustained effects on cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of MMPs and ADAMs without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies where the inhibitory effects of this compound plateau at certain concentrations, indicating that higher doses may not necessarily result in increased efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with MMPs and ADAMs . These enzymes play critical roles in the degradation of extracellular matrix proteins and the processing of cell surface proteins. By inhibiting these enzymes, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating its effects on cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its solubility and stability. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its inhibitory effects on MMPs and ADAMs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the cell membrane, where it inhibits the shedding of cell surface proteins by MMPs and ADAMs . This localization is essential for the compound’s ability to modulate cell signaling and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAPI-2 involves the use of hydroxamate-based inhibitors. The compound is typically synthesized through a series of chemical reactions that include the formation of amide bonds and the incorporation of hydroxamic acid groups. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with the reactions being carried out at controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

TAPI-2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of this compound with altered functional groups .

Scientific Research Applications

TAPI-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and other enzymes.

    Biology: Employed in research on cell signaling pathways, particularly those involving tumor necrosis factor alpha and related enzymes.

    Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, arthritis, and cardiovascular diseases.

    Industry: Utilized in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

    TAPI-1: Another inhibitor of matrix metalloproteinases and tumor necrosis factor alpha-converting enzyme, but with different potency and selectivity.

    Marimastat: A broad-spectrum matrix metalloproteinase inhibitor used in cancer research.

    Batimastat: Similar to Marimastat, used for its inhibitory effects on matrix metalloproteinases .

Uniqueness of TAPI-2

This compound is unique due to its broad-spectrum inhibitory activity against multiple enzymes, including matrix metalloproteinases, tumor necrosis factor alpha-converting enzyme, and a disintegrin and metalloproteinase. This makes it a valuable tool in research for studying the complex interactions between these enzymes and their roles in various biological processes .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13?,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQCBIEAHJAMZ-RMTCENKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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